,4,5,6-Tetrafluorophthalic acid (TFPA) serves as a valuable building block for the synthesis of various polycarboxylic acids due to the presence of two carboxylic acid functional groups and the electron-withdrawing effect of the fluorine atoms. These polycarboxylic acids find applications in various fields, including:
Studies have shown that TFPA exhibits antimicrobial activity against various bacterial and fungal strains. The mechanism of action is not fully understood, but it is believed to involve disruption of the cell membrane and inhibition of essential enzymes []. However, further research is needed to determine the effectiveness and potential applications of TFPA as an antimicrobial agent.
Tetrafluorophthalic acid is an aromatic compound characterized by the presence of four fluorine atoms attached to the phthalic acid structure. Its chemical formula is C₈H₂F₄O₄, and it exists primarily in the form of two isomers: 3,4,5,6-tetrafluorophthalic acid and 2,3,4,5-tetrafluorophthalic acid. The incorporation of fluorine atoms enhances its chemical stability and alters its physical properties, making it a subject of interest in various chemical applications.
Tetrafluorophthalic acid stands out due to its balance of stability and reactivity, making it suitable for diverse applications while retaining desirable physical properties influenced by its fluorinated structure.
Several methods exist for synthesizing tetrafluorophthalic acid:
Tetrafluorophthalic acid has several applications across various fields:
Research on interaction studies involving tetrafluorophthalic acid focuses primarily on its reactivity with other compounds rather than direct biological interactions. The decarboxylation process indicates potential pathways for further functionalization in organic synthesis . Additionally, its role as a precursor in polymer synthesis highlights its importance in material interactions.
Tetrafluorophthalic acid shares structural similarities with several other fluorinated aromatic compounds. Below is a comparison highlighting its uniqueness:
Compound | Formula | Notable Characteristics |
---|---|---|
Tetrafluorobenzoic Acid | C₇H₃F₄O₂ | Lacks the phthalic structure; more straightforward applications in organic synthesis. |
Difluorophthalic Acid | C₈H₄F₂O₄ | Contains fewer fluorine atoms; generally less stable than tetrafluorinated variants. |
Pentafluorobenzoic Acid | C₇H₃F₅O₂ | Highly reactive due to five fluorine atoms; used in specialized
XLogP3 1.4
Melting Point
163.0 °C
GHS Hazard Statements
Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. PictogramsIrritant Other CAS
652-03-9
Wikipedia
Tetrafluorophthalic acid
Dates
Modify: 2023-08-15
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